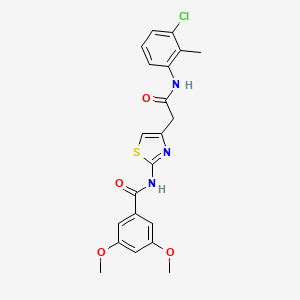![molecular formula C16H17BrClN B2933940 [2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride CAS No. 2241130-98-1](/img/structure/B2933940.png)
[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride” is a chemical compound with the CAS Number: 2241130-98-1 . It has a molecular weight of 338.67 . The compound is typically in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for the compound is1S/C16H16BrN.ClH/c17-15-9-5-4-8-12(15)13-10-14(13)16(18)11-6-2-1-3-7-11;/h1-9,13-14,16H,10,18H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the resources I have.Scientific Research Applications
Environmental Impact and Toxicology of Brominated and Chlorinated Compounds
Polybrominated Dibenzo-p-dioxins and Dibenzofurans : These compounds, structurally related due to the presence of bromine, have been identified as contaminants in brominated flame retardants and are produced during combustion. They share toxicological profiles similar to chlorinated analogs, affecting hepatic, dermal, and gastrointestinal systems in both animals and humans. The biological effects include enzyme induction and potential for liver and skin toxicity (Mennear & Lee, 1994).
Occurrence and Toxicity of Antimicrobial Triclosan : Triclosan, a chlorinated compound, showcases the environmental persistence and bioaccumulation potential of such molecules. It has been found in various environmental matrices and is known for its antibacterial properties but also raises concerns regarding toxicity toward aquatic organisms and potential for developing resistant bacterial strains (Bedoux et al., 2012).
Synthesis and Application in Chemical Research
- Synthesis of Phosphonic Acid : Phosphonic acid and its derivatives, employed across a range of applications from medicinal chemistry to material science, demonstrate the diverse utility of compounds that can be analogously considered for "[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride" in research applications. Their synthesis methods provide insights into the chemical manipulation and application potential of similar compounds (Sevrain et al., 2017).
Environmental Contamination and Health Effects
- Polychlorinated Biphenyls (PCBs) and Health : PCBs, sharing the halogenation characteristic, illustrate the long-term environmental and health impacts of such compounds. They have been shown to bioaccumulate, leading to adverse effects on the endocrine system and potential carcinogenicity, underscoring the importance of understanding similar impacts for related compounds (Ododo & Wabalo, 2019).
Safety and Hazards
properties
IUPAC Name |
[2-(2-bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN.ClH/c17-15-9-5-4-8-12(15)13-10-14(13)16(18)11-6-2-1-3-7-11;/h1-9,13-14,16H,10,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGUVKDWXUQWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C2=CC=CC=C2)N)C3=CC=CC=C3Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

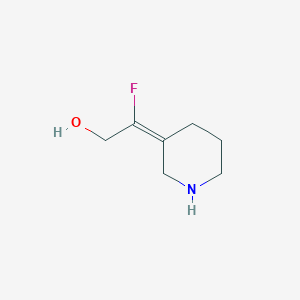
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2933858.png)
![7-methoxy-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2933859.png)
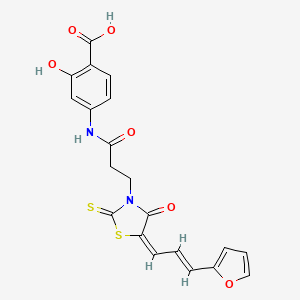

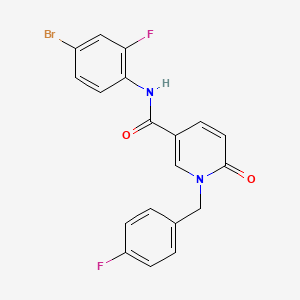
![3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2933866.png)
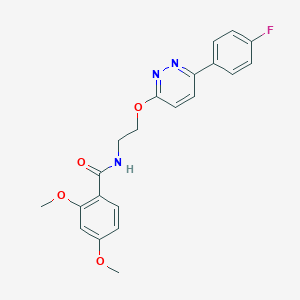
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2933869.png)

![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2933872.png)
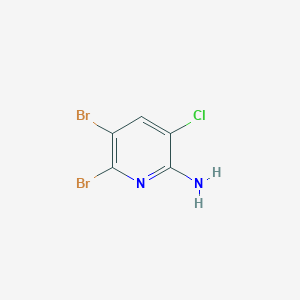
![2-(2-Methyl-4-oxo-1,4-dihydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid hydrochloride](/img/no-structure.png)
